molecular formula C20H26N4O B2947629 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide CAS No. 1797973-43-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2947629
CAS No.: 1797973-43-3
M. Wt: 338.455
InChI Key: UBGIKBOIJFQXKG-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide is a pyrimidine-based compound characterized by a 4-methyl-substituted pyrimidine core with a pyrrolidin-1-yl group at position 6. The structure is further modified by a methylene bridge linking the pyrimidine ring to a 2-phenylbutanamide moiety. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets such as enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-3-17(16-9-5-4-6-10-16)20(25)21-14-18-22-15(2)13-19(23-18)24-11-7-8-12-24/h4-6,9-10,13,17H,3,7-8,11-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGIKBOIJFQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C27H27N5O2S
  • Molecular Weight : 465.6 g/mol

The structure features a pyrimidine ring substituted with a pyrrolidinyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE9A, which plays a crucial role in regulating cGMP levels in the brain. Elevated cGMP levels are associated with enhanced cognitive functions and neuroprotection .
  • Receptor Modulation : It may also modulate various receptors involved in neurotransmission, contributing to its procognitive effects observed in rodent models .

1. Cognitive Enhancement

Research indicates that this compound exhibits procognitive activity. In several rodent models, it has been shown to improve memory and learning capabilities, likely through its effects on cGMP signaling pathways .

2. Neuroprotective Effects

The compound's ability to elevate cGMP levels has been linked to neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease . This has been demonstrated in transgenic mouse models where cognitive decline was mitigated.

3. Antitumor Activity

Preliminary studies suggest potential antitumor effects, although specific mechanisms remain under investigation. The compound may influence pathways related to cell proliferation and apoptosis, making it an interesting candidate for cancer research.

Case Study 1: Cognitive Enhancement in Rodents

A study evaluated the effects of this compound on cognitive performance in mice. The results indicated significant improvements in tasks assessing memory retention compared to control groups, correlating with increased cGMP levels in the brain .

Case Study 2: Neuroprotection in Transgenic Models

In another study involving APP transgenic mice, administration of the compound resulted in synaptic stabilization and reduced amyloid plaque accumulation, suggesting a protective effect against neurodegeneration .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Cognitive EnhancementImproved memory and learning
Neuroprotective EffectsReduced amyloid plaques
Antitumor ActivityPotential inhibition of cancer cell proliferation

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

The target compound’s pyrimidine core (two nitrogen atoms at positions 1 and 3) differs from pyridine derivatives (single nitrogen) observed in (e.g., 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine). Pyrimidines offer additional hydrogen-bonding sites, which may enhance target binding compared to pyridines .

Fused-Ring Systems

describes thieno[3,2-d]pyrimidine derivatives (e.g., 4-fluoro-3-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol). However, this complexity may reduce synthetic accessibility compared to the simpler pyrimidine core of the target compound .

Substituent Analysis

Amide and Alkyl Groups

The target’s 2-phenylbutanamide group contrasts with the phenoxyacetamido and hydroxyphenyl substituents in and . For example, (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] () incorporates a phenoxy group, which may improve solubility but increases molecular weight (~50–100 Da higher than the target compound). The target’s phenylbutanamide balances hydrophobicity and steric effects without introducing polar oxygen atoms .

Heterocyclic Amines

The pyrrolidin-1-yl group in the target differs from morpholino () and piperazinyl () groups. Piperazine derivatives (e.g., 5-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-3-ol) offer protonatable nitrogen atoms, enhancing water solubility at physiological pH .

Stereochemical Considerations

Compounds in (e.g., (S)-N-[(2R,4S,5S)-5-[...]) emphasize stereochemical specificity, with distinct (R/S) configurations impacting biological activity. The target compound’s name lacks stereochemical descriptors, suggesting it may be a racemic mixture or unoptimized for enantioselective interactions. Stereochemistry in analogs like those in could lead to higher target selectivity but complicates synthesis .

Electronic and Solubility Profiles

  • Electron-Withdrawing Groups: Fluorine substituents in (e.g., 4-fluoro-3-(6-...phenol) increase electron deficiency, altering binding kinetics. The target’s unsubstituted phenyl group may favor hydrophobic interactions over dipole-driven binding .
  • Solubility: Bulky tert-butyldimethylsilyloxy groups in reduce solubility, whereas morpholino () and hydroxymethyl () groups improve it. The target’s pyrrolidine and phenylbutanamide suggest moderate solubility, reliant on formulation strategies .

Comparative Data Tables

Feature Target Compound Analogs Thienopyrimidines
Core Structure Pyrimidine Pyrimidine with phenoxyacetamido Thieno[3,2-d]pyrimidine
Key Substituents Pyrrolidin-1-yl, phenylbutanamide 2,6-Dimethylphenoxy, hydroxy Morpholino, piperazinyl, fluorine
Molecular Weight (approx.) ~350–400 Da ~450–500 Da ~450–550 Da
Solubility Moderate (lipophilic) Low to moderate Moderate to high
Stereochemistry Not specified Defined (R/S) Not specified

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Multi-step synthesis : Begin with a pyrimidine core (e.g., 6-methyl-2-phenylpyrimidine derivatives) and introduce pyrrolidin-1-yl and phenylbutanamide groups via nucleophilic substitution or amidation reactions. Use anhydrous conditions and catalysts like Pd/C for hydrogenation steps .
  • Purification : Employ orthogonal techniques (e.g., column chromatography with silica gel, HPLC ≥98% purity protocols) to isolate intermediates and final products. Monitor via TLC or LC-MS for reaction completion .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., pyrrolidine derivatives) and reaction time. For example, extended reflux in DMF may improve substitution efficiency at the pyrimidine C6 position .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Guidance :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrimidine ring and phenylbutanamide chain. For example, 1H^1H-NMR peaks at δ 2.5–3.0 ppm indicate methyl groups adjacent to nitrogen .
  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm stereoelectronic effects. Intramolecular hydrogen bonds (N–H⋯N) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C22_{22}H27_{27}N5_5O: 377.22 g/mol) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Guidance :

  • Target Selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., CDK2, PTPN2) based on structural analogs .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or microplate-based enzymatic inhibition assays (IC50_{50} determination). For antimicrobial activity, follow protocols from pyrimidine derivatives showing MIC values against S. aureus .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Guidance :

  • Dynamic Effects : Investigate rotational barriers in the phenylbutanamide chain via variable-temperature NMR. For example, coalescence temperatures >300 K suggest restricted rotation .
  • Adduct Formation : Use alternative ionization sources (e.g., ESI instead of MALDI) in MS to minimize sodium/potassium adducts. Compare with theoretical isotopic distributions .

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

  • Methodological Guidance :

  • Substituent Variation : Modify the pyrrolidine moiety (e.g., replace with piperidine) or phenylbutanamide chain length. Test analogs against a panel of 10+ related targets to identify selectivity drivers .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets for 4-methyl groups). Validate with mutagenesis studies .

Q. What are the implications of polymorphic forms on pharmacological efficacy, and how can they be controlled?

  • Methodological Guidance :

  • Crystallization Screening : Use solvent/antisolvent combinations (e.g., acetone/water) to isolate stable polymorphs. Monitor via PXRD; polymorphs may differ in bioavailability by >20% .
  • Thermal Analysis : DSC/TGA identifies metastable forms. Forced degradation studies (40°C/75% RH) assess stability under ICH guidelines .

Q. How can metabolic stability be enhanced without compromising target binding?

  • Methodological Guidance :

  • Prodrug Design : Introduce ester or carbamate groups at the butanamide carbonyl. Test hydrolysis rates in human liver microsomes (HLMs) .
  • Isotopic Labeling : Use 2H^{2}H- or 19F^{19}F-substitutions at metabolically vulnerable sites (e.g., benzylic positions). Monitor via 19F^{19}F-NMR in metabolic assays .

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